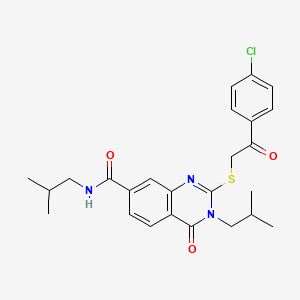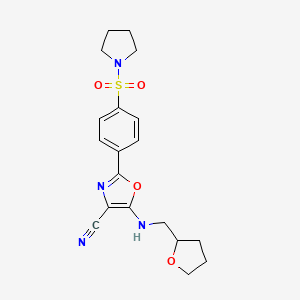![molecular formula C12H14BrF2N B2789753 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine CAS No. 2374758-35-5](/img/structure/B2789753.png)
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine” is a chemical compound with the CAS Number: 2374758-35-5. It has a molecular weight of 290.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14BrF2N . The InChI Code is 1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 .Physical And Chemical Properties Analysis
“this compound” is a solid .Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine is not fully understood. However, it is believed to act as an antagonist of the serotonin transporter (SERT). This is due to its structural similarity to PPP, which is known to be an antagonist of SERT.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the serotonin system. In vitro studies have shown that this compound can inhibit the serotonin transporter (SERT) and increase serotonin levels in the brain. It has also been shown to increase serotonin receptor expression in the brain and to modulate serotonin receptor activity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine for lab experiments include its low cost, its availability in a variety of solvents, and its relatively low toxicity. The limitations of using this compound for lab experiments include its relatively low solubility in water and its lack of specificity for the serotonin transporter.
Future Directions
For research involving 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine include further studies of its effects on the serotonin system, its potential use as a building block for the synthesis of new biologically active compounds, and its potential application in drug discovery. Other potential future directions include the study of its effects on other neurotransmitters, its potential use as an imaging agent, and its potential use as an anti-cancer agent.
Synthesis Methods
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine can be synthesized by the reaction of 4-bromo-2-fluorophenylmagnesium bromide with piperidine. In this reaction, a Grignard reagent is formed by the reaction of 4-bromo-2-fluorophenylmagnesium bromide with piperidine. The Grignard reagent is then reacted with an acid such as acetic acid to form the desired product.
Scientific Research Applications
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine has been studied for its potential applications in the fields of drug discovery, medicinal chemistry, and chemical biology. It has been used as a building block for the synthesis of a variety of biologically active compounds such as inhibitors of protein kinases, inhibitors of the serotonin transporter, and agonists of the serotonin receptor. It has also been used in the synthesis of potential anti-cancer agents.
Safety and Hazards
properties
IUPAC Name |
1-[4-bromo-2-(difluoromethyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKBTZKAMOZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)



![N-Propan-2-yl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2789684.png)



![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2789692.png)
![{Spiro[3.4]octan-5-yl}methanamine hydrochloride](/img/structure/B2789693.png)